molecular formula C12H15N3OS2 B2796506 5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 438228-02-5

5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2796506
CAS No.: 438228-02-5
M. Wt: 281.39
InChI Key: VLJDEQSRCMFLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the thiol group: This step may involve the reaction of the triazole intermediate with sulfur-containing reagents under controlled conditions.

    Attachment of the thienyl and tetrahydrofuran groups: These groups can be introduced through substitution reactions using suitable halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring and other functional groups may participate in reduction reactions under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation products: Disulfides, sulfonic acids.

    Reduction products: Reduced triazole derivatives.

    Substitution products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are studied for their potential as antibacterial and antifungal agents.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Triazole derivatives can be used as fungicides and herbicides.

    Pharmaceuticals: These compounds are important intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Binding to enzymes or receptors: This can inhibit or modulate the activity of the target protein.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a chlorophenyl group instead of the thienyl and tetrahydrofuran groups.

Uniqueness

    Structural Features: The presence of both thienyl and tetrahydrofuran groups makes “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” unique compared to other triazole derivatives.

    Biological Activity: The specific combination of functional groups may confer unique biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-8-5-9(7-18-8)11-13-14-12(17)15(11)6-10-3-2-4-16-10/h5,7,10H,2-4,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJDEQSRCMFLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.